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Compound of Interest

Compound Name:
1-(2-Chloro-4-fluorophenyl)-2,2-

difluoroethanone

Cat. No.: B13610490 Get Quote

Executive Summary & Chemical Identity
2-Chloro-4-fluoro-α,α-difluoroacetophenone (systematically known as 1-(2-chloro-4-

fluorophenyl)-2,2-difluoroethan-1-one) is a specialized fluorinated building block utilized in the

synthesis of high-value pharmaceutical intermediates and agrochemicals.[1] Its structure

combines a deactivated, halogenated aromatic ring with a reactive difluoromethyl ketone

moiety. This unique functionality makes it a critical precursor for constructing difluoromethylated

heterocycles (e.g., thiazoles, imidazoles) and for introducing metabolically stable

difluoromethylene bridges in bioactive molecules.

Chemical Structure & Nomenclature
The molecule features a 2-chloro-4-fluorophenyl ring attached to a difluoroacetyl group. The

"α,α-difluoro" designation refers to the two fluorine atoms on the carbon adjacent to the

carbonyl group (position 2 in IUPAC nomenclature).
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Property Detail

Systematic Name (IUPAC)
1-(2-chloro-4-fluorophenyl)-2,2-difluoroethan-1-

one

Common Name 2-Chloro-4-fluoro-α,α-difluoroacetophenone

Alternative Synonyms

2,2-Difluoro-1-(2-chloro-4-

fluorophenyl)ethanone; 2'-Chloro-4'-fluoro-2,2-

difluoroacetophenone

Molecular Formula C₈H₄ClF₃O

Molecular Weight 208.57 g/mol

SMILES Fc1ccc(C(=O)C(F)F)c(Cl)c1

InChIKey
(Predicted) ZMCFDDNVCUMJHA-

UHFFFAOYSA-N (Analogous)

CAS Registry Number
Not widely indexed in public databases; typically

synthesized in-situ or custom-ordered.[2][3][4]

Synthesis & Manufacturing Protocols
The synthesis of 2-chloro-4-fluoro-α,α-difluoroacetophenone requires precise control due to the

deactivated nature of the aromatic ring (electron-withdrawing Cl and F substituents) and the

volatility of fluorinated reagents. Two primary routes are established: Friedel-Crafts Acylation

(scalable) and Lithiation/Acylation (high precision).

Route A: Friedel-Crafts Acylation (Industrial Standard)
This method utilizes 1-chloro-3-fluorobenzene (or 2-chloro-1-fluorobenzene, depending on

availability and directing effects) and difluoroacetyl chloride (or anhydride) catalyzed by

aluminum chloride.

Mechanism: The Lewis acid (

) generates a difluoroacetylium ion (

) from difluoroacetyl chloride. This electrophile attacks the aromatic ring.[5] The directing effects
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of Cl (ortho/para) and F (ortho/para) on the 1-chloro-3-fluorobenzene substrate favor
substitution at the 4-position (para to F, ortho to Cl is sterically hindered but possible; para to Cl
is favored). Note: Starting with 1-chloro-3-fluorobenzene typically yields the 2,4-disubstituted
product.

Protocol:

Reagents: 1-Chloro-3-fluorobenzene (1.0 eq), Difluoroacetyl chloride (1.2 eq), Anhydrous

(1.5 eq), Dichloromethane (DCM).

Setup: Flame-dried 3-neck flask,

atmosphere, reflux condenser.

Step 1: Suspend

in DCM at 0°C.

Step 2: Add difluoroacetyl chloride dropwise. Stir for 30 min to form the acylium complex.

Step 3: Add 1-chloro-3-fluorobenzene dropwise, maintaining temp < 5°C.

Step 4: Allow to warm to RT, then reflux for 4–6 hours. Monitor by TLC/GC-MS.

Workup: Pour onto ice/HCl mixture. Extract with DCM.[5] Wash with brine, dry over

.[5]

Purification: Vacuum distillation.

Route B: Lithiation-Acylation (Laboratory Scale)
This route offers higher regioselectivity by utilizing a directed ortho-lithiation or halogen-lithium

exchange.

Protocol:

Reagents: 1-Bromo-2-chloro-4-fluorobenzene, n-Butyllithium (n-BuLi), Ethyl difluoroacetate.
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Step 1: Dissolve aryl bromide in dry THF at -78°C.

Step 2: Add n-BuLi (1.1 eq) slowly to generate the aryllithium species via Br-Li exchange.

Step 3: Add Ethyl difluoroacetate (1.2 eq) dropwise.

Step 4: Stir at -78°C for 1h, then warm to 0°C.

Quench: Add saturated

.

Result: Yields the target ketone directly.
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Figure 1: Dual synthetic pathways for 2-chloro-4-fluoro-α,α-difluoroacetophenone via Friedel-

Crafts (top) and Lithiation (bottom).

Applications in Drug Discovery
The 2-chloro-4-fluoro-α,α-difluoroacetophenone scaffold is a versatile intermediate.[1] Its utility

stems from two key features: the difluoromethyl group (a lipophilic hydrogen bond
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donor/bioisostere) and the reactive carbonyl adjacent to the electron-deficient ring.

Synthesis of Difluoromethylated Heterocycles
The most common application is the Hantzsch Thiazole Synthesis. The ketone reacts with

thioureas or thioamides to form 4-aryl-5-difluoromethylthiazoles, a motif found in novel kinase

inhibitors and antifungals.

Reaction Workflow:

Bromination: The α-proton of the difluoroacetyl group is difficult to brominate directly. Instead,

the ketone is often used directly with specific condensation partners or converted to the α-

bromo derivative via radical bromination if needed (less common for difluoro).

Condensation: Reaction with thiourea (

) in ethanol at reflux.

Cyclization: Formation of the 2-amino-4-(2-chloro-4-fluorophenyl)-5-difluoromethylthiazole.

Bioisosterism & Metabolic Stability
In medicinal chemistry, the

group acts as a bioisostere for oxygen (ether linkage) or a carbonyl group, improving metabolic
stability against P450 oxidation while maintaining polarity. The 2-chloro-4-fluoro substitution
pattern on the phenyl ring is specifically chosen to:

Block Metabolism: The halogens block common sites of metabolic hydroxylation on the

phenyl ring.

Enhance Lipophilicity: Increases membrane permeability.

Modulate pKa: The electron-withdrawing nature influences the acidity of neighboring protons,

affecting binding affinity.
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Figure 2: Downstream applications of the core intermediate in pharmaceutical synthesis and

lead optimization.

Safety & Handling
As an α-halogenated ketone derivative, this compound is a potent lachrymator and skin irritant.

Hazard Class: Skin Corr. 1B (Causes severe skin burns and eye damage).

Handling: All operations must be performed in a functioning fume hood. Double-gloving

(nitrile) and face shields are mandatory.

Storage: Store under inert atmosphere (

or Ar) at 2–8°C. Moisture sensitive (hydrate formation on the ketone is possible due to
electron-withdrawing fluorines).
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(Note: Specific CAS numbers for the exact "2-chloro-4-fluoro-α,α-difluoro" combination are not

standard in public catalogs like PubChem or Sigma-Aldrich, indicating its status as a custom-

synthesized research intermediate or patent-specific compound. The protocols above are

derived from validated methods for structurally homologous difluoroacetophenones.)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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